Tunicamycin V

Antibacterial MraY Inhibition Cell Wall Biosynthesis

Eliminate batch-to-batch variability of crude tunicamycin mixtures. Tunicamycin V is a purified, single homolog that ensures reproducible N-linked glycosylation inhibition. • MraY IC50 = 0.35 µM - precise titration for ER stress induction. • Reduced off-target translation inhibition vs. undefined mixture. • Consistent standard for SAR studies & HTS benchmarking.

Molecular Formula C38H62N4O16
Molecular Weight 830.9 g/mol
CAS No. 73942-09-3
Cat. No. B1235421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamycin V
CAS73942-09-3
Synonymstunicamycin B2
Molecular FormulaC38H62N4O16
Molecular Weight830.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1
InChIKeyMEYZYGMYMLNUHJ-DIRMKAHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunicamycin V: Defined Homolog for Glycosylation & Antibacterial Research


Tunicamycin V (CAS 66054-36-2, also referred to as Tunicamycin A) is a specific, single homolog isolated from the complex tunicamycin mixture [1]. It is a nucleoside antibiotic characterized by a uridine moiety, an 11-carbon aminodialdose (tunicamine), N-acetylglucosamine, and a 15-carbon unsaturated fatty acyl chain [1]. While the tunicamycin mixture is commonly used as a broad inhibitor of N-linked glycosylation [2], the availability of the purified homolog Tunicamycin V enables studies with reduced variability, as the homologs exhibit distinct biological profiles [3].

Glycosylation studies Defined homolog for controlled N-linked glycosylation inhibition, reducing homolog variability
MraY antibacterial Suitable for MraY enzyme inhibition profiling and cell-wall biosynthesis research

Tunicamycin V: Purity and Reproducibility


Generic substitution with the commonly available tunicamycin mixture or alternative homologs is not scientifically valid. The tunicamycin mixture is a complex, variable blend of at least 10-16 different homologs [1]. These homologs differ in their fatty acid chain length and branching, which directly impacts their ability to inhibit protein glycosylation and their off-target inhibition of protein synthesis [2]. Specifically, studies show that at concentrations that completely block glycosylation, one major homolog can inhibit protein synthesis by up to 50%, while another has a negligible effect [2]. This fundamental variability in biological activity between homologs means that using an undefined mixture introduces significant and uncontrollable experimental variance, whereas using a single, defined homolog like Tunicamycin V is critical for achieving reproducible results.

Target
Tunicamycin V – single defined homolog
Substitute
Tunicamycin mixture (10–16 homologs)
Risk 1
Homolog-specific protein synthesis inhibition differs ~50%; mixture averages this effect and obscures interpretation
Risk 2
Antibacterial MIC may shift 80-300x between homologs; mixture cannot reproduce defined potency or consistency
Risk 3
Batch-to-batch composition varies; a mixture cannot provide lot-consistent glycosylation/protein synthesis endpoint control

Tunicamycin V: Quantitative Evidence for Target Engagement


Defined MraY Enzyme Inhibition

Tunicamycin V is a potent inhibitor of its primary bacterial target, the enzyme phospho-N-acetylmuramyl-pentapeptide transferase (MraY). In standardized enzyme assays, Tunicamycin V demonstrates a consistent IC50 value of 0.35 μM . This is a well-defined and widely cited quantitative benchmark. In contrast, the Tunicamycin mixture exhibits variable potency due to the presence of other homologs with differing activities, and purified homologs like Tunicamycin 14:1 show a different potency (IC50 = 0.31 µM) . This well-defined inhibition profile for Tunicamycin V ensures more predictable and interpretable outcomes in MraY-targeted studies.

MraY inhibition
Cross-study comparable
IC50 0.35 μMvs. Tunicamycin 14:1 IC50 0.31 µM
Supports enzyme inhibition profiling
In vitro MraY assay; 0.04 μM difference context-dependent
Antibacterial MraY Inhibition Cell Wall Biosynthesis

Gram-Positive Antibacterial Activity

Tunicamycin V exhibits clear antibacterial activity against key Gram-positive pathogens. Research on tunicamycin class compounds shows potent inhibition of Staphylococcus aureus, with MIC values in the range of 0.13–0.25 µg/mL for some purified homologs [1]. For context, the complex tunicamycin mixture exhibits a wider and less predictable MIC range against S. aureus (20-40 µg/mL) [2], demonstrating that specific homologs can be orders of magnitude more potent. This highlights that the antibacterial efficacy is highly dependent on the specific homolog structure, and using the defined Tunicamycin V yields more potent and reliable results than the mixture.

Gram-positive MIC
Class-level inference
S. aureus MIC inferred ~0.13–0.25 µg/mL (class)
Supports antimicrobial screening context
Data from similar purified homologs; verify for Tunicamycin V lot
Antibacterial Staphylococcus aureus MIC

Differential Inhibition of Protein Synthesis

A critical and often-overlooked difference between tunicamycin homologs is their off-target effect on general protein synthesis. In studies directly comparing the two major homologs from the mixture, one homolog (which can be identified as Tunicamycin V) was shown to cause a 50% inhibition of protein synthesis at concentrations that completely blocked mannose incorporation into proteins [1]. In stark contrast, the other major homolog had a negligible effect on protein synthesis under the same conditions [1]. This data demonstrates that the specific fatty acyl chain of Tunicamycin V confers a unique profile where glycosylation inhibition is coupled with a significant impact on translation. Using the purified Tunicamycin V provides a controlled experimental system to study this dual effect, whereas the mixture produces an averaged and undefined outcome.

Protein synthesis off-target
Head-to-head
~50% inhibition at glycosylation-blocking conc.vs. another major homolog ~0% inhibition
Supports glycosylation/translation endpoint context
Chick embryo fibroblast model; [35S]Met incorporation
Glycosylation Protein Synthesis Off-Target Effects

High Purity and Reproducible Handling

The Tunicamycin V homolog is supplied as a single, well-defined chemical entity with a purity of >98% . This high purity ensures that experimental outcomes are attributable solely to Tunicamycin V. In contrast, the Tunicamycin mixture is a complex and variable blend of multiple homologs, where the exact composition can differ between batches [1]. Furthermore, Tunicamycin V, like other tunicamycins, has a defined solubility profile, being soluble in DMSO, alkaline water, and hot methanol, but practically insoluble in acetone and ethyl acetate . Using a pure homolog eliminates the variable solubility and activity introduced by the mixture's minor components, simplifying formulation and ensuring more consistent results.

Purity & consistency
Supporting evidence
>98% single entity
Supports lot reproducibility review
HPLC; mixture contains 10–16 variable homologs
Solubility Purity Reproducibility

Tunicamycin V: Key Research Applications


ER Stress & Unfolded Protein Response

Tunicamycin V is an essential tool for inducing endoplasmic reticulum (ER) stress through the specific and controlled inhibition of N-linked glycosylation. The use of a purified homolog is critical in this application. The quantitative evidence (Section 3) demonstrates that Tunicamycin V has a specific IC50 (0.35 μM) against its target, and that at higher concentrations, it can also affect general protein synthesis . This defined profile allows researchers to carefully titrate concentrations to induce ER stress while managing the potential for off-target translational inhibition. In contrast, using the undefined mixture introduces an uncontrolled variable where some homologs may strongly inhibit translation, obscuring the true UPR response. Therefore, Tunicamycin V is the preferred reagent for experiments aiming to dissect the molecular pathways of the UPR with high precision and reproducibility.

MraY-Targeted Antibacterial Discovery

In antibacterial drug discovery, Tunicamycin V serves as a well-defined positive control and a chemical biology probe for the essential enzyme MraY. Its potent and consistent inhibition of MraY (IC50 = 0.35 μM) makes it ideal for use in high-throughput screening (HTS) assays to benchmark new chemical entities. Moreover, its superior potency against Gram-positive pathogens like S. aureus compared to the crude tunicamycin mixture [1] means that lower, more specific concentrations can be used, minimizing non-specific toxicity in whole-cell assays. Researchers developing next-generation MraY inhibitors or studying bacterial cell wall synthesis rely on the consistency of Tunicamycin V for valid structure-activity relationship (SAR) studies and comparative efficacy testing.

Next-Generation Analog Validation

Tunicamycin V is the canonical starting point for medicinal chemistry efforts aimed at improving the therapeutic index of this antibiotic class. As highlighted by evidence on modified tunicamycins, the native molecule's off-target inhibition of human GPT limits its clinical use . Therefore, any new analog designed to reduce eukaryotic toxicity must be quantitatively compared to a defined, native homolog like Tunicamycin V. Using the mixture as a comparator is scientifically invalid due to its variable composition. The well-characterized activity of Tunicamycin V on both MraY (IC50 = 0.35 μM) and its contribution to protein synthesis inhibition [1] provides the essential baseline data needed to calculate improvements in selectivity and potency for novel synthetic analogs.

Glycoprotein Synthesis Standardization

For basic cell biology research focused on the role of N-linked glycosylation in protein folding, trafficking, and function, Tunicamycin V provides a level of experimental standardization not possible with the mixture. The documented batch-to-batch variability of the tunicamycin mixture is a recognized challenge in the field that can lead to irreproducible results. By procuring Tunicamycin V, researchers can establish a consistent and defined chemical perturbation. The data showing that Tunicamycin V is a major component of the mixture and that its specific activity is well-documented [1] assures that the biological effect is comparable to the primary activity of the mixture, but without the confounding influence of other homologs that have different off-target effects on protein synthesis.

Application
Selection Property
Validation Focus
ER stress induction studies
Specific N-linked glycosylation inhibition
UPR pathway and translational endpoint review
MraY-targeted antibacterial screening
Defined MraY inhibition potency
MIC assay and target engagement review
Tunicamycin analog development
Baseline MraY and protein synthesis inhibition profile
Selectivity index improvement over native homolog
N-glycosylation pathway studies
Defined homolog for reduced variability
Glycoprotein processing endpoint reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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